molecular formula C9H9I3 B14350471 1,3,5-Tris(iodomethyl)benzene CAS No. 90678-60-7

1,3,5-Tris(iodomethyl)benzene

Cat. No.: B14350471
CAS No.: 90678-60-7
M. Wt: 497.88 g/mol
InChI Key: MIVBPUGPPJIGKB-UHFFFAOYSA-N
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Description

1,3,5-Tris(iodomethyl)benzene is an organic compound with the molecular formula C9H9I3. It is a derivative of benzene, where three hydrogen atoms are replaced by iodomethyl groups at the 1, 3, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 1,3,5-tris(hydroxymethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(iodomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3,5-tris(azidomethyl)benzene, while oxidation with potassium permanganate can produce 1,3,5-tris(carboxymethyl)benzene .

Scientific Research Applications

1,3,5-Tris(iodomethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(iodomethyl)benzene involves its ability to undergo various chemical reactions, primarily through the reactivity of its iodomethyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(iodomethyl)benzene is unique due to the presence of three highly reactive iodomethyl groups, which provide distinct reactivity compared to its chloro- and bromo- counterparts. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .

Properties

CAS No.

90678-60-7

Molecular Formula

C9H9I3

Molecular Weight

497.88 g/mol

IUPAC Name

1,3,5-tris(iodomethyl)benzene

InChI

InChI=1S/C9H9I3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2

InChI Key

MIVBPUGPPJIGKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CI)CI)CI

Origin of Product

United States

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